2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Overview
Description
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyridine ring fused with a cyclopentane ring and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water. One common method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water. This method yields high yields and is considered environmentally friendly due to the use of water as a solvent.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one may involve scaling up the aforementioned laboratory methods. Large-scale production would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure efficient and cost-effective production. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as manganese(II) triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) are commonly used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical and physical properties.
Scientific Research Applications
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored the biological activity of this compound, including its potential as a ligand for various receptors and enzymes.
Medicine: The compound has been investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Its applications extend to the development of new materials and chemicals, including its use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is structurally similar to other heterocyclic compounds, such as 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid. its unique structural features, such as the presence of the methoxy group and the fused cyclopentane ring, distinguish it from other compounds in this class. These differences contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid
Properties
IUPAC Name |
2-methoxy-6,7-dihydrocyclopenta[b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-5-2-6-7(10-9)3-4-8(6)11/h2,5H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYRQPUQALGHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743896 | |
Record name | 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-17-2 | |
Record name | 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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